5,8-Dichloro-1,6-naphthyridine
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Overview
Description
5,8-Dichloro-1,6-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family Naphthyridines are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Dichloro-1,6-naphthyridine typically involves the chlorination of 1,6-naphthyridine. One common method is the reaction of 1,6-naphthyridine with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 5 and 8 positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of advanced purification techniques such as recrystallization and chromatography further enhances the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
5,8-Dichloro-1,6-naphthyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace chlorine atoms with methoxy or tert-butoxy groups.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.
Major Products Formed
The major products formed from these reactions include various substituted naphthyridine derivatives, which can have enhanced biological or chemical properties.
Scientific Research Applications
5,8-Dichloro-1,6-naphthyridine has a wide range of applications in scientific research, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and antimicrobial activities.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological targets.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: The compound is explored for its potential use in the development of novel materials with unique electronic and photophysical properties.
Mechanism of Action
The mechanism of action of 5,8-Dichloro-1,6-naphthyridine involves its interaction with specific molecular targets. The chlorine atoms enhance its binding affinity to certain enzymes and receptors, leading to inhibition or modulation of their activity. The compound can interfere with DNA replication and protein synthesis, making it a potential candidate for anticancer and antimicrobial therapies .
Comparison with Similar Compounds
Similar Compounds
1,5-Naphthyridine: Similar in structure but with nitrogen atoms at different positions, leading to different reactivity and applications.
1,8-Naphthyridine: Another isomer with distinct chemical properties and biological activities.
Quinoline: A related heterocyclic compound with a single nitrogen atom, widely used in medicinal chemistry.
Uniqueness
Its ability to undergo various chemical reactions and its wide range of scientific research applications make it a valuable compound in both academic and industrial settings .
Properties
Molecular Formula |
C8H4Cl2N2 |
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Molecular Weight |
199.03 g/mol |
IUPAC Name |
5,8-dichloro-1,6-naphthyridine |
InChI |
InChI=1S/C8H4Cl2N2/c9-6-4-12-8(10)5-2-1-3-11-7(5)6/h1-4H |
InChI Key |
SBBKATODVRRZNQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=CN=C2Cl)Cl)N=C1 |
Origin of Product |
United States |
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